molecular formula C7H10N2OS B188266 5-Thiazoleacetamide, 2,4-dimethyl- CAS No. 61928-55-0

5-Thiazoleacetamide, 2,4-dimethyl-

Cat. No. B188266
CAS RN: 61928-55-0
M. Wt: 170.23 g/mol
InChI Key: FDLJNJWNVFUJKM-UHFFFAOYSA-N
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Description

5-Thiazoleacetamide, 2,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative, which has a five-membered ring containing both sulfur and nitrogen atoms. The 2,4-dimethyl substitution on the thiazole ring makes it a unique compound with distinct properties. In

Scientific Research Applications

5-Thiazoleacetamide, 2,4-dimethyl- has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticonvulsant, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been investigated for its use in organic synthesis as a building block for the synthesis of other compounds.

Mechanism Of Action

The exact mechanism of action of 5-Thiazoleacetamide, 2,4-dimethyl- is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Thiazoleacetamide, 2,4-dimethyl- are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory activities. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Thiazoleacetamide, 2,4-dimethyl- in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. Another advantage is its diverse pharmacological activities, which make it a promising compound for various applications. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for research on 5-Thiazoleacetamide, 2,4-dimethyl-. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-Thiazoleacetamide, 2,4-dimethyl- involves the condensation of 2,4-dimethylthiazole-5-carboxylic acid with ammonia or an amine. This reaction results in the formation of the corresponding amide. The reaction can be catalyzed by various acids such as hydrochloric acid, sulfuric acid, or phosphoric acid. The yield of the reaction depends on the choice of acid catalyst and reaction conditions.

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(3-7(8)10)11-5(2)9-4/h3H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJNJWNVFUJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284698
Record name 5-thiazoleacetamide, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiazoleacetamide, 2,4-dimethyl-

CAS RN

61928-55-0
Record name NSC38487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-thiazoleacetamide, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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